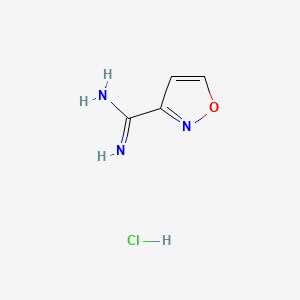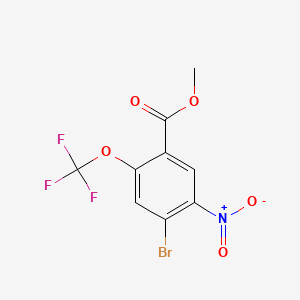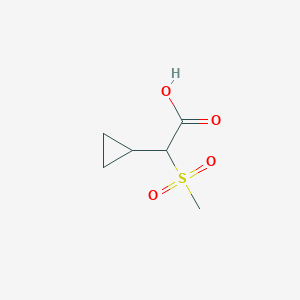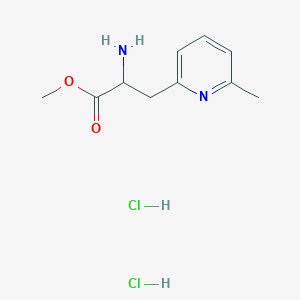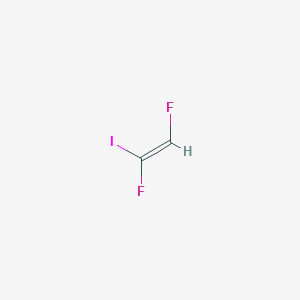
(Z)-1,2-difluoro-1-iodoethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,2-Difluoro-1-iodoethene is an organofluorine compound characterized by the presence of both fluorine and iodine atoms attached to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,2-difluoro-1-iodoethene typically involves the halogenation of ethene derivatives. One common method is the addition of iodine fluoride (IF) to ethene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1,2-Difluoro-1-iodoethene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amines, or thiols.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form difluoroacetaldehyde or reduced to form difluoroethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of difluoroethanol, difluoroethylamine, or difluoroethylthiol.
Addition: Formation of 1,2-dibromo-1,2-difluoroethane.
Oxidation: Formation of difluoroacetaldehyde.
Reduction: Formation of difluoroethane.
Applications De Recherche Scientifique
Chemistry: (Z)-1,2-Difluoro-1-iodoethene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry and agrochemicals.
Biology and Medicine: The compound’s fluorinated nature makes it a candidate for the development of radiolabeled tracers for positron emission tomography (PET) imaging. Its derivatives may also exhibit biological activity, making it a potential lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the synthesis of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which (Z)-1,2-difluoro-1-iodoethene exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom is displaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles. The presence of fluorine atoms can influence the compound’s reactivity and stability, often enhancing its resistance to metabolic degradation in biological systems.
Comparaison Avec Des Composés Similaires
(E)-1,2-Difluoro-1-iodoethene: The trans isomer of the compound, differing in the spatial arrangement of the fluorine and iodine atoms.
1,2-Difluoroethene: Lacks the iodine atom, resulting in different reactivity and applications.
1-Iodo-2-fluoroethene: Contains only one fluorine atom, affecting its chemical properties.
Uniqueness: (Z)-1,2-Difluoro-1-iodoethene is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. The presence of both fluorine and iodine atoms provides a combination of properties such as high electronegativity and large atomic radius, making it a versatile compound in various chemical transformations and applications.
Propriétés
Formule moléculaire |
C2HF2I |
|---|---|
Poids moléculaire |
189.93 g/mol |
Nom IUPAC |
(Z)-1,2-difluoro-1-iodoethene |
InChI |
InChI=1S/C2HF2I/c3-1-2(4)5/h1H/b2-1- |
Clé InChI |
FEJGXYOLCAYRJW-UPHRSURJSA-N |
SMILES isomérique |
C(=C(/F)\I)\F |
SMILES canonique |
C(=C(F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.1.1]heptane-4-carboxylicacidhydrochloride](/img/structure/B13511882.png)
![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)
![rac-(1R,4S,5S)-4-hydroxybicyclo[3.2.0]heptane-1-carboxylicacid](/img/structure/B13511901.png)
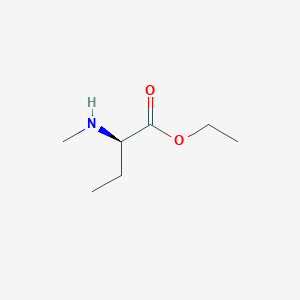
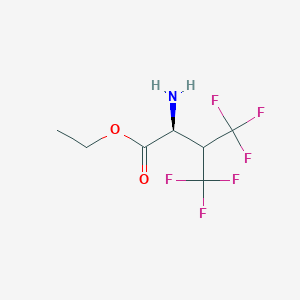

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octane-7-carboxylicacid](/img/structure/B13511930.png)


